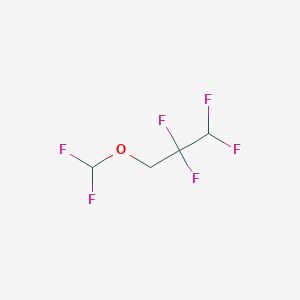

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(difluoromethoxy)-1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O/c5-2(6)4(9,10)1-11-3(7)8/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTQNZRJAGLDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371783 | |

| Record name | Difluoromethyl 2,2,3,3-tetrafluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35042-99-0 | |

| Record name | Difluoromethyl 2,2,3,3-tetrafluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethoxy)-1,1,2,2-tetrafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated ether of interest in various scientific and industrial fields, including as a potential building block in the synthesis of novel pharmaceutical compounds and advanced materials.[1][2] The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, influencing factors such as metabolic stability, lipophilicity, and binding affinity, which are critical in drug design.[3][4][5][6] This guide provides a comprehensive overview of the known physical properties of this compound, detailed methodologies for their determination, and a visualization of the strategic role of fluorination in drug development.

Core Physical Properties

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H4F6O | [1][7] |

| Molecular Weight | 182.07 g/mol | [1][8] |

| Boiling Point | 76 °C | [1][2][8] |

| Density | 1.48 g/cm³ | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Refractive Index | 1.299 | [4] |

| Melting Point | Not available | [9] |

| Vapor Pressure | Not available | |

| Water Solubility | Not quantitatively determined; partial fluorination may increase solubility in polar media. | [10] |

Experimental Protocols for Property Determination

While specific experimental protocols for this compound were not found in the literature, the following are detailed, standard methodologies for determining the key physical properties of liquid compounds. These protocols are widely applicable and can be adapted for the characterization of this fluorinated ether.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Mineral oil

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing mineral oil, ensuring the oil level is above the side arm to allow for proper convection.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume used to determine the density of a liquid.

Apparatus:

-

Pycnometer (of known volume)

-

Analytical balance

-

Thermometer

-

The liquid sample

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance. An Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Dropper

-

The liquid sample

-

Constant temperature water bath (optional, for precise measurements)

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prism is closed and locked.

-

Light is directed through the sample by adjusting the mirror.

-

The eyepiece is adjusted to bring the crosshairs into focus.

-

The dispersion adjustment knob is turned to eliminate any color fringe from the field of view, resulting in a sharp boundary between the light and dark areas.

-

The main adjustment knob is turned to align this boundary exactly with the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

The Role of Fluorination in Drug Development

The incorporation of fluorine atoms into a molecule, such as in this compound, is a strategic approach in drug design to enhance a compound's therapeutic profile. The high electronegativity and small size of fluorine can lead to profound changes in a molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic behavior.

Caption: Logical workflow of fluorination's impact on drug properties.

Conclusion

This compound possesses distinct physical properties stemming from its fluorinated structure. While key data such as boiling point and density are established, further experimental investigation is required to fully characterize other properties like melting point, vapor pressure, and solubility. The standard experimental protocols provided herein offer a robust framework for such investigations. The strategic incorporation of fluorine, as exemplified by this compound, remains a cornerstone of modern drug discovery, offering a powerful tool to optimize the therapeutic potential of new chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. scbt.com [scbt.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

In-Depth Technical Guide: Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (CAS 35042-99-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (CAS 35042-99-0), a fluorinated ether with applications in materials science, as a specialty solvent, and as a building block in the synthesis of complex molecules.

Chemical and Physical Properties

This compound is a colorless to almost colorless, clear liquid. It is a highly fluorinated compound, which imparts properties such as high density, low viscosity, and chemical inertness.

| Property | Value | Source |

| CAS Number | 35042-99-0 | |

| Molecular Formula | C₄H₄F₆O | |

| Molecular Weight | 182.07 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 76 °C | |

| Density | 1.48 g/cm³ | |

| Purity | ≥ 98% (by GC) | |

| PubChem ID | 2737027 | |

| MDL Number | MFCD00236119 |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals for the protons on the difluoromethyl and tetrafluoropropyl groups, with characteristic splitting patterns due to fluorine-hydrogen coupling.

-

¹³C NMR would provide information on the carbon backbone and the effect of fluorine substitution on the chemical shifts.

-

¹⁹F NMR is crucial for fluorinated compounds and would show distinct signals for the difluoromethyl and the two different CF₂ groups in the tetrafluoropropyl chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to C-F and C-O-C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general method for the synthesis of aliphatic difluoromethyl ethers involves the reaction of an alcohol with a difluoromethylating agent.

Representative Protocol for the Synthesis of a Fluorinated Ether (Note: This is a general procedure and not specific to CAS 35042-99-0):

A common method for the synthesis of similar ethers is the Williamson ether synthesis, adapted for fluorinated compounds. This would involve the deprotonation of 2,2,3,3-tetrafluoropropanol with a strong base to form the corresponding alkoxide, followed by reaction with a difluoromethylating agent, such as chlorodifluoromethane (freon-22). Due to the ozone-depleting nature of such reagents, alternative methods using reagents like difluoromethyltriflate have been developed for the synthesis of aryl difluoromethyl ethers and could potentially be adapted.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of fluorinated ethers.

Applications

This compound is a versatile compound with applications in several fields:

-

Materials Science: It serves as a building block for the synthesis of fluorinated polymers and coatings. These materials exhibit enhanced chemical resistance and thermal stability.

-

Fluorinated Solvents: Due to its chemical inertness and unique solubility properties, it can be used as a solvent in various chemical reactions, particularly in the synthesis of other fluorinated compounds.

-

Pharmaceutical and Agrochemical Synthesis: The incorporation of fluorinated moieties can improve the bioavailability and metabolic stability of active compounds. This ether can be used as a synthon in the development of new drugs and pesticides.

-

Refrigerants: It has been explored as a potential refrigerant due to its low global warming potential, offering a more environmentally friendly alternative to some traditional refrigerants.

-

Analytical Chemistry: This compound can be utilized in analytical methods for the detection and quantification of fluorinated compounds.

Representative Protocol for Fluorinated Poly(aryl ether) Synthesis (Note: This is a general procedure and does not specifically use CAS 35042-99-0):

A typical polymerization involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated aryl dihalide in a high-boiling polar aprotic solvent.

-

Reaction Setup: A round-bottom flask is charged with a bisphenol, an activated fluorinated aryl dihalide, an excess of anhydrous potassium carbonate, a high-boiling aprotic solvent (e.g., NMP or DMAc), and a co-solvent for azeotropic water removal (e.g., toluene).

-

Dehydration: The mixture is heated to reflux to azeotropically remove water, forming the potassium bisphenoxide in situ.

-

Polymerization: After water removal, the toluene is distilled off, and the reaction temperature is raised to 160-190 °C to initiate polymerization. The reaction is maintained at this temperature for several hours until a significant increase in viscosity is observed.

-

Precipitation and Purification: The viscous polymer solution is cooled, diluted with a solvent like THF or chloroform, and then precipitated into a non-solvent such as methanol or water. The resulting polymer is collected by filtration, washed, and dried under vacuum.

Experimental Workflow for Polymer Synthesis

Caption: A generalized workflow for the synthesis of fluorinated poly(aryl ether)s.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.

| Hazard Information | Details |

| Pictograms | GHS02 (Flammable) |

| Signal Word | Danger |

| Hazard Statements | H225: Highly flammable liquid and vapor. |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.P233: Keep container tightly closed.P240: Ground/bond container and receiving equipment.P2 |

Molecular weight and formula of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether, a fluorinated ether with significant potential in various scientific and industrial applications, including pharmaceuticals, materials science, and as a specialty solvent. This document details its physicochemical properties, outlines a representative experimental protocol for its synthesis, and discusses its general metabolic pathway. The information is presented to support researchers and professionals in drug development and other scientific fields in understanding and utilizing this compound.

Core Properties

This compound (CAS No. 35042-99-0) is a colorless to nearly colorless liquid. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₄F₆O |

| Molecular Weight | 182.07 g/mol |

| Boiling Point | 76 °C |

| Density | 1.48 g/cm³ |

| Purity | ≥ 98% (GC) |

| MDL Number | MFCD00236119 |

| PubChem ID | 2737027 |

Synthesis Protocol: A Representative Experimental Methodology

While various methods exist for the synthesis of fluorinated ethers, a common approach involves the Williamson ether synthesis. The following is a representative, detailed protocol for the synthesis of this compound.

Objective: To synthesize this compound from 2,2,3,3-tetrafluoropropanol and a difluoromethylating agent.

Materials:

-

2,2,3,3-tetrafluoropropan-1-ol

-

Chlorodifluoromethane (or another suitable difluoromethylating agent)

-

Sodium hydroxide (or another strong base)

-

Aprotic polar solvent (e.g., N,N-Dimethylformamide - DMF)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reactions under pressure

-

Distillation apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A high-pressure reaction vessel is charged with 2,2,3,3-tetrafluoropropan-1-ol, the aprotic polar solvent, and the phase-transfer catalyst. The vessel is sealed and purged with an inert gas, such as nitrogen.

-

Alkoxide Formation: The mixture is cooled, and a strong base like sodium hydroxide is added to deprotonate the alcohol, forming the corresponding alkoxide in situ.

-

Difluoromethylation: Chlorodifluoromethane gas is then carefully introduced into the reaction vessel. The reaction is stirred vigorously at a controlled temperature and pressure for several hours to facilitate the nucleophilic substitution.

-

Work-up: After the reaction is complete, the vessel is cooled, and any excess pressure is safely vented. The reaction mixture is quenched with water and transferred to a separatory funnel.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound as a clear liquid.

Characterization: The final product should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Biological Significance and Metabolism

Fluorinated ethers, such as this compound, are of interest in drug development due to their potential to enhance metabolic stability and bioavailability of parent molecules.[1][2] Hydrofluoroethers (HFEs) are generally characterized by low toxicity.[3]

The metabolism of such compounds is a critical aspect of their toxicological and pharmacological profile. While specific metabolic pathways for this exact ether are not extensively documented, a generalized metabolic pathway for hydrofluoroethers can be proposed. The presence of C-H bonds allows for oxidative metabolism, primarily mediated by cytochrome P450 enzymes in the liver.

Caption: Generalized Metabolic Pathway of a Hydrofluoroether.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of research and development:

-

Pharmaceutical Synthesis: It serves as a building block for the synthesis of fluorinated drug candidates, potentially improving their pharmacokinetic profiles.[1]

-

Materials Science: This ether is used in the development of advanced polymers and coatings that require high thermal and chemical resistance.[1][2]

-

Specialty Solvents: Its characteristics make it a suitable solvent for various chemical reactions, particularly in the synthesis of other fluorinated compounds.[1]

-

Analytical Chemistry: It can be utilized in analytical methods for the detection and quantification of fluorinated compounds.[1]

Logical Workflow for Synthesis

The synthesis of this compound can be represented by a logical workflow diagram, illustrating the key steps from starting materials to the final, purified product.

Caption: Logical Workflow for the Synthesis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether. Due to the absence of publicly available experimental spectral data for this specific compound, this guide leverages computational prediction methods to offer valuable insights into its structural characterization. The information presented herein is intended to aid researchers and scientists in the identification and analysis of this and structurally related fluorinated ethers.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established computational algorithms that account for the influence of the highly electronegative fluorine atoms on the chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (CHF₂) | 6.5 - 7.0 | Triplet | ²JHF ≈ 70-75 Hz |

| H-4 (CH₂) | 4.2 - 4.5 | Triplet | ³JHF ≈ 10-15 Hz |

| H-6 (CHF₂) | 6.0 - 6.5 | Triplet of Triplets | ²JHF ≈ 50-55 Hz, ³JHF ≈ 3-5 Hz |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-1 (CHF₂) | 115 - 120 | Triplet | ¹JCF ≈ 235-245 Hz |

| C-4 (CH₂) | 65 - 70 | Triplet | ²JCF ≈ 20-30 Hz |

| C-5 (CF₂) | 118 - 123 | Triplet of Triplets | ¹JCF ≈ 240-250 Hz, ²JCF ≈ 25-35 Hz |

| C-6 (CHF₂) | 108 - 113 | Triplet of Triplets | ¹JCF ≈ 245-255 Hz, ²JCF ≈ 30-40 Hz |

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a volatile fluorinated ether like this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that is chemically inert towards the analyte and has a low boiling point for easy removal if sample recovery is needed. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Sample Handling: Due to the volatile nature of the ether, it is crucial to prepare the sample in a well-ventilated fume hood. The NMR tube should be securely capped immediately after sample addition to prevent evaporation. For long-term storage or measurements at elevated temperatures, using NMR tubes with a screw cap and a PTFE liner is advisable.

-

Internal Standard: Tetramethylsilane (TMS) is a common internal standard for ¹H and ¹³C NMR in CDCl₃. However, for fluorinated compounds, a fluorine-containing reference standard might be used for ¹⁹F NMR if required.

NMR Instrument Parameters

-

Spectrometer Frequency: A high-field NMR spectrometer (400 MHz or higher for ¹H) is recommended to achieve better signal dispersion, which is particularly important for resolving complex splitting patterns arising from fluorine coupling.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually adequate.

-

Spectral Width: A typical spectral width of -2 to 12 ppm should be sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally used.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Number of Scans: 8 to 16 scans are typically sufficient for ¹H NMR.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon, unless coupling information is desired.

-

Spectral Width: A wider spectral width of 0 to 200 ppm is necessary for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR to achieve a good signal-to-noise ratio.

-

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure with atom numbering for NMR assignments.

NMR Analysis Workflow

Caption: Logical workflow for NMR spectral analysis.

Mass Spectrometry Fragmentation of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (Sevoflurane): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether, widely known by its non-proprietary name sevoflurane, is a halogenated ether extensively used as an inhalational anesthetic in clinical practice. A comprehensive understanding of its behavior under mass spectrometric analysis is crucial for various applications, including pharmacokinetic studies, metabolite identification, and quality control in pharmaceutical manufacturing. This technical guide provides an in-depth analysis of the mass spectrometry fragmentation of sevoflurane under both Electron Ionization (EI) and Chemical Ionization (CI) conditions. It includes detailed experimental protocols, quantitative fragmentation data, and a visual representation of the fragmentation pathways.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte molecule, leading to extensive fragmentation. This process provides a characteristic fragmentation pattern that serves as a molecular fingerprint, useful for structural elucidation and library matching.

Quantitative Fragmentation Data

The EI mass spectrum of sevoflurane is characterized by several key fragment ions. While the molecular ion (M+) at m/z 200 is often of low abundance or not observed due to the molecule's instability under EI conditions, the fragment ions are highly informative. The major fragments and their proposed identities are summarized in the table below.

| m/z | Proposed Fragment Ion | Chemical Formula | Relative Abundance |

| 131 | [C3H2F5O]+ | C3H2F5O | Major |

| 181 | [C4H2F6O]+ | C4H2F6O | Significant |

| 69 | [CF3]+ | CF3 | Significant |

| 45 | [CH2FO]+ | CH2FO | Minor |

| 99 | [C2HF4]+ | C2HF4 | Minor |

Note: Relative abundances are qualitative and may vary depending on the specific instrumentation and experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of sevoflurane under electron ionization is initiated by the loss of an electron to form the molecular ion, which then undergoes a series of bond cleavages.

Chemical Ionization (CI) Mass Spectrometry

Chemical Ionization is a "soft" ionization technique that results in less fragmentation compared to EI.[1][2] It is particularly useful for determining the molecular weight of an analyte as it often produces an abundant protonated molecule, [M+H]+. Methane is a commonly used reagent gas in CI.[1][2]

Quantitative Fragmentation Data

In CI-MS with methane as the reagent gas, the primary ion observed for sevoflurane is the protonated molecule. Fragmentation is significantly reduced, providing clear molecular weight information.

| m/z | Proposed Fragment Ion | Chemical Formula | Relative Abundance |

| 201 | [M+H]+ | C4H4F7O+ | Major |

| 181 | [M-HF+H]+ | C4H3F6O+ | Minor |

Note: The relative abundances can be influenced by the CI source conditions and the choice of reagent gas.

Proposed Ionization and Fragmentation Pathway

In CI, the reagent gas (e.g., methane) is first ionized by electron impact. The resulting reagent gas ions then react with the analyte molecule, typically through proton transfer, to form the protonated molecule [M+H]+.

Experimental Protocols

The following provides a generalized experimental workflow for the analysis of sevoflurane using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

For the analysis of sevoflurane in biological matrices (e.g., blood, urine) or as a bulk substance, headspace sampling is a common and effective technique due to the compound's volatility.

-

Headspace Analysis: A known volume of the sample (liquid or solid) is placed in a sealed vial and heated to allow the volatile sevoflurane to partition into the gas phase (headspace). A sample of the headspace gas is then injected into the GC-MS system.

Gas Chromatography (GC) Conditions

-

Column: A non-polar or mid-polar capillary column is typically used for the separation of sevoflurane. Common choices include 5% phenyl-methylpolysiloxane (e.g., HP-5MS) or a cyanopropylphenyl-dimethylpolysiloxane phase.[3][4]

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection Mode: Split or splitless injection can be used depending on the concentration of the analyte.

-

Temperature Program: An initial oven temperature of around 40-50°C is held for a few minutes, followed by a temperature ramp to a final temperature of approximately 200-250°C.[4]

Mass Spectrometry (MS) Conditions

-

Electron Ionization (EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250°C

-

Scan Range: A typical mass range of m/z 40-300 is sufficient to cover the expected fragments.[3]

-

-

Chemical Ionization (CI):

-

Reagent Gas: Methane (or isobutane, ammonia)

-

Reagent Gas Pressure: Optimized for the specific instrument, typically in the range of 10^-5 to 10^-4 Torr.

-

Source Temperature: 150-200°C

-

Scan Range: A mass range that includes the expected [M+H]+ ion (e.g., m/z 100-250).

-

Conclusion

The mass spectrometric analysis of this compound (sevoflurane) provides distinct fragmentation patterns under Electron Ionization and Chemical Ionization conditions. EI-MS yields a characteristic fingerprint of fragment ions, valuable for structural confirmation, while CI-MS is a powerful tool for unambiguous molecular weight determination. The experimental protocols outlined in this guide, combined with the presented fragmentation data and pathways, offer a solid foundation for researchers, scientists, and drug development professionals working with this important anesthetic agent. Careful optimization of the GC-MS parameters is essential for achieving high-quality, reproducible data in specific applications.

References

An In-depth Technical Guide to the Solubility Characteristics of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether. Given the limited publicly available quantitative solubility data for this specific compound, this guide synthesizes information on its expected solubility based on its chemical structure as a hydrofluoroether (HFE). It also includes data from analogous fluorinated ethers to provide a comparative context. Furthermore, a detailed experimental protocol for determining solubility via Headspace Gas Chromatography (HS-GC) is provided, along with graphical representations of the experimental workflow and the principles governing its solubility.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C₄H₄F₆O |

| Molecular Weight | 182.06 g/mol |

| Appearance | Colorless liquid |

| Density | 1.48 g/mL |

| Boiling Point | 76 °C |

| CAS Number | 35042-99-0 |

Solubility Profile

As a hydrofluoroether, this compound is expected to exhibit solubility characteristics typical of this class of compounds. Generally, HFEs are characterized by low polarity, leading to miscibility with many organic solvents but limited solubility in water.

Table 2 provides a summary of the expected and observed solubility of analogous fluorinated ethers in various solvents. This data is intended to be illustrative of the likely solubility profile of this compound. For instance, a structurally similar compound, 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, is reported to be almost insoluble in water[1]. Another relevant analogue, the anesthetic Sevoflurane, is miscible with a range of organic solvents and is slightly soluble in water[2][3].

| Solvent | Expected Solubility of this compound | Illustrative Data for Analogous Fluorinated Ethers |

| Water | Very Low / Slightly Soluble | Sevoflurane: Slightly soluble[2][3]. 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Almost insoluble[1]. |

| Ethanol | Miscible | Sevoflurane: Miscible[2]. |

| Chloroform | Miscible | Sevoflurane: Miscible[2]. |

| Benzene | Miscible | Sevoflurane: Miscible[2]. |

| Ether | Miscible | Sevoflurane: Miscible[2]. |

Experimental Protocol: Determination of Solubility by Headspace Gas Chromatography (HS-GC)

The volatile nature of this compound makes Headspace Gas Chromatography (HS-GC) an ideal method for the precise determination of its solubility in various solvents. This technique analyzes the vapor phase in equilibrium with the liquid phase, allowing for quantification without direct injection of the sample matrix.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (≥99% purity)

-

Selected solvent (e.g., water, ethanol) of high purity

-

Headspace vials with caps and septa

-

Gas-tight syringe

-

Headspace autosampler and Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions by dissolving known amounts of this compound in the chosen solvent. The concentrations should span the expected solubility range.

-

For each standard, accurately weigh a specific amount of the ether and dissolve it in a known volume of the solvent in a volumetric flask.

-

-

Sample Preparation for HS-GC Analysis:

-

Pipette a fixed volume of each standard solution into separate headspace vials.

-

To determine the solubility limit, prepare a series of vials with a fixed volume of the solvent and add increasing, known amounts of this compound, ensuring that the higher concentrations exceed the expected solubility, thus creating a two-phase system (saturated solution and undissolved ether).

-

Seal all vials immediately with caps and septa.

-

-

Equilibration:

-

Place the vials in the headspace autosampler's incubator.

-

Allow the vials to equilibrate at a constant, controlled temperature for a predetermined time (e.g., 30 minutes) to ensure that the analyte has reached equilibrium between the liquid and vapor phases.

-

-

HS-GC Analysis:

-

Following equilibration, the autosampler will automatically inject a fixed volume of the headspace gas from each vial into the GC.

-

The GC will separate the components of the vapor phase, and the detector will measure the amount of this compound.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area from the GC detector against the known concentrations of the standard solutions.

-

For the samples with increasing amounts of the ether, plot the peak area against the total concentration of the ether added to the vial. The peak area will increase linearly until the solution becomes saturated. Beyond the saturation point, the peak area will plateau, as the concentration in the liquid phase (and thus in the headspace) remains constant.

-

The concentration at which the plateau begins corresponds to the solubility of this compound in the solvent at the tested temperature.

-

Theoretical Framework for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its fluorinated structure imparts a unique combination of properties that dictate its interaction with different solvents.

Signaling Pathways and Toxicological Profile

Currently, there is no publicly available information to suggest that this compound is directly involved in specific biological signaling pathways. The toxicological profile of hydrofluoroethers, in general, is characterized by low acute toxicity. However, as with any chemical substance, appropriate safety precautions should be taken during handling and use. The metabolism of some fluorinated ethers can be catalyzed by cytochrome P-450 enzymes, potentially leading to the formation of metabolites such as 2,2,2-trifluoroethanol[4]. The toxicity of such compounds is an area of ongoing research[5][6][7].

Conclusion

References

- 1. guidechem.com [guidechem.com]

- 2. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 3. chembk.com [chembk.com]

- 4. Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Purity analysis of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether by GC

An In-depth Technical Guide: Purity Analysis of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether by Gas Chromatography (GC)

Introduction

This compound is a fluorinated ether with potential applications in various fields, including as a solvent, reagent, or specialty chemical. Ensuring the purity of this compound is critical for its intended use, as impurities can significantly impact its physical, chemical, and biological properties. Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds, making it an ideal method for the purity analysis of this compound.

This technical guide provides a comprehensive overview of the methodology for determining the purity of this compound using GC. It includes a detailed experimental protocol, data presentation, and a discussion of potential impurities.

Principles of Gas Chromatography (GC) for Purity Analysis

Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. In the context of purity analysis, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Compounds with a higher affinity for the stationary phase travel more slowly through the column, resulting in separation. A detector at the end of the column measures the concentration of each eluted component, producing a chromatogram. The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound.

Experimental Protocol

A detailed experimental protocol for the GC analysis of this compound is provided below.

Instrumentation and Materials

-

Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium (99.999% purity).

-

Reagents:

-

This compound (Reference Standard, >99.9% purity).

-

This compound (Test Sample).

-

Dichloromethane (GC grade, for sample dilution).

-

Chromatographic Conditions

The following table summarizes the optimized GC conditions for the analysis.

| Parameter | Condition |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (100:1) |

| Injection Volume | 1.0 µL |

| Carrier Gas Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | |

| Initial Temperature | 50 °C (hold for 2 min) |

| Ramp Rate | 10 °C/min to 280 °C |

| Final Temperature | 280 °C (hold for 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Hydrogen Flow Rate | 30 mL/min |

| Air Flow Rate | 300 mL/min |

| Makeup Gas (Nitrogen) | 25 mL/min |

Sample and Standard Preparation

-

Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

-

Test Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound Test Sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

System Suitability

Before sample analysis, perform five replicate injections of the Standard Solution to assess the system suitability. The acceptance criteria are as follows:

-

Tailing Factor: Not more than 2.0.

-

Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

Data Analysis and Results

The purity of the this compound sample is determined by area normalization. The percentage of each impurity is calculated by dividing the area of the impurity peak by the total area of all peaks in the chromatogram.

Quantitative Data Summary

The following table presents a summary of the quantitative data obtained from the analysis of a representative batch of this compound.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 3.45 | 15,234 | 0.08 | Unknown Impurity 1 |

| 2 | 4.12 | 28,945 | 0.15 | 2,2,3,3-tetrafluoropropanol |

| 3 | 5.67 | 19,087,456 | 99.65 | This compound |

| 4 | 6.89 | 23,012 | 0.12 | Unknown Impurity 2 |

Purity Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Purity (%) = (19,087,456 / (15,234 + 28,945 + 19,087,456 + 23,012)) x 100 = 99.65%

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the GC purity analysis of this compound.

Caption: Workflow for GC Purity Analysis.

Logical Relationship of Purity Components

The following diagram illustrates the relationship between the main component and its impurities as determined by the GC analysis.

Caption: Compositional Breakdown of the Analyzed Sample.

Discussion

The developed GC method is demonstrated to be suitable for the purity analysis of this compound. The method exhibits good resolution of the main peak from potential impurities. The system suitability results indicate that the chromatographic system is precise and reliable.

The purity of the analyzed batch was determined to be 99.65%, with three minor impurities detected. One of the impurities was tentatively identified as 2,2,3,3-tetrafluoropropanol, a potential starting material or degradation product. Further investigation using a mass spectrometry (MS) detector could confirm the identity of the unknown impurities.

Conclusion

This technical guide outlines a robust and reliable GC method for the purity analysis of this compound. The provided experimental protocol and data analysis procedure can be readily implemented in a quality control laboratory. The method is suitable for ensuring the quality and consistency of this compound for its intended applications.

In-Depth Technical Guide: Safety and Handling of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Difluoromethyl 2,2,3,3-tetrafluoropropyl ether. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and safe laboratory practices.

Chemical and Physical Properties

This compound is a fluorinated ether with the chemical formula C₄H₄F₆O.[1][2] It is a colorless to almost colorless clear liquid.[2] This compound is utilized in various research and industrial applications, including as a solvent in the synthesis of fluorinated compounds and as a potential refrigerant due to its low global warming potential.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35042-99-0 | [1][2] |

| Molecular Formula | C₄H₄F₆O | [1][2] |

| Molecular Weight | 182.06 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 76 °C | [2] |

| Density | 1.48 g/cm³ | [2] |

| Purity | ≥ 98% (GC) | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a flammable liquid and can cause skin and eye irritation. Inhalation may lead to respiratory irritation and drowsiness or dizziness.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

| Specific target organ toxicity — single exposure | Category 3 | H336: May cause drowsiness or dizziness |

Source: SynQuest Laboratories, Inc. Safety Data Sheet[3]

Toxicological Information

-

Skin Irritation: Causes skin irritation upon direct contact.

-

Eye Irritation: Causes serious eye irritation.

-

Inhalation: May cause respiratory tract irritation, drowsiness, and dizziness.

The metabolism of some fluorinated ethers can produce toxic metabolites.[4][5][6] For instance, some fluorinated ethers can be metabolized by cytochrome P-450 enzymes to produce 2,2,2-trifluoroethanol (TFE), which can be lethal.[4] While the specific metabolic pathway of this compound is not documented, caution should be exercised due to the potential for the formation of harmful byproducts.

Reactivity and Stability

This compound is generally stable under recommended storage conditions. However, like other ethers, it may have the potential to form explosive peroxides upon prolonged exposure to air.[7] It is incompatible with strong oxidizing agents.[8] Thermal decomposition may produce hazardous substances such as hydrogen fluoride and carbonyl fluoride.[8]

Experimental Protocols for Hazard Assessment

While specific experimental data for this ether is limited, standardized protocols exist for assessing its potential hazards.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This test method is used to identify chemicals that are irritant to the skin.[9][10][11]

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[10][12] Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[12]

-

Methodology:

-

The test substance is applied to the surface of the RhE tissue.[12]

-

Following a defined exposure period, the substance is removed by rinsing.[12]

-

The viability of the cells is determined using a cell viability assay, such as the MTT assay.[12]

-

A substance is classified as an irritant if the cell viability is reduced below 50% of the negative control.[11][12]

-

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 431)

This test helps to identify corrosive substances.[13][14][15]

-

Principle: This method is based on the premise that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cells.[13][14]

-

Methodology:

Safe Handling and Storage

Due to its flammable and irritant nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[16]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[7][16]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[17]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Ensure that an eyewash station and safety shower are readily accessible.[17]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.[3]

-

Use non-sparking tools.

-

Ground and bond containers and receiving equipment to prevent static discharge.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[18]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

-

Mark the date of receipt and the date of first opening on the container to monitor for potential peroxide formation.[7]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[18][19]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[19][20]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[18]

Accidental Release Measures

-

Evacuate the area and eliminate all ignition sources.

-

Ventilate the area.

-

Wear appropriate personal protective equipment.

-

Contain the spill with an inert absorbent material and place it in a suitable container for disposal.

Visualized Workflows

Risk Assessment and Handling Workflow

Caption: Workflow for risk assessment and safe handling of the ether.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always refer to the most current Safety Data Sheet (SDS) for this compound and follow all applicable institutional and regulatory safety guidelines.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 8. synquestlabs.com [synquestlabs.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. senzagen.com [senzagen.com]

- 12. x-cellr8.com [x-cellr8.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. senzagen.com [senzagen.com]

- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. ipo.rutgers.edu [ipo.rutgers.edu]

- 18. chemicalbook.com [chemicalbook.com]

- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 20. ehs.princeton.edu [ehs.princeton.edu]

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated building block of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, including its properties, a detailed plausible synthesis protocol, and its potential applications as a key intermediate in the development of novel molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| Molecular Formula | C₄H₄F₆O |

| Molecular Weight | 182.07 g/mol |

| CAS Number | 35042-99-0 |

| Appearance | Colorless liquid |

| Boiling Point | 76 °C |

| Density | 1.48 g/mL |

| Purity (typical) | ≥98% (GC) |

Synthesis of this compound

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Materials:

-

2,2,3,3-Tetrafluoropropan-1-ol (1.0 eq)

-

Chlorodifluoromethane (Freon 22) (1.5 - 2.0 eq)

-

Sodium hydroxide (or Potassium hydroxide) (1.5 eq)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.05 eq)

-

Solvent (e.g., Tetrahydrofuran (THF), Dioxane)

-

Water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

-

High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet valves.

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a high-pressure reactor, a solution of 2,2,3,3-tetrafluoropropan-1-ol and the phase-transfer catalyst in the chosen organic solvent and water (e.g., a 1:1 mixture) is prepared.

-

Addition of Base: The base (sodium hydroxide or potassium hydroxide) is added to the solution. The reactor is then sealed.

-

Introduction of Chlorodifluoromethane: The reactor is cooled in a dry ice/acetone bath. Chlorodifluoromethane is then carefully condensed into the reactor.

-

Reaction: The reactor is allowed to warm to room temperature and then heated to the desired reaction temperature (typically between 50-100 °C). The reaction mixture is stirred vigorously for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by GC-MS analysis of aliquots.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess chlorodifluoromethane is carefully vented. The reaction mixture is transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and then with a saturated brine solution.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

Applications in Organic Synthesis and Drug Discovery

This compound serves as a valuable building block for introducing the difluoromethoxypropyl group into a variety of molecules. The difluoromethyl ether moiety is of particular importance in medicinal chemistry as it can act as a bioisostere for other functional groups and enhance the pharmacological profile of a drug candidate.

The general workflow for utilizing this building block in a synthetic route is depicted below.

Caption: A generalized workflow for the application of the title ether in synthesis.

While specific, publicly available examples of the direct use of this compound in the synthesis of commercial drugs or agrochemicals are limited, its structural motifs are found in various patented compounds. The introduction of the HCF₂O- moiety is known to improve metabolic stability and modulate lipophilicity.

Conclusion

This compound is a key fluorinated building block with significant potential for the development of new pharmaceuticals, agrochemicals, and advanced materials. The synthetic protocol outlined in this guide, based on established chemical principles, provides a clear pathway for its preparation. As the demand for novel fluorinated molecules continues to grow, the utility of versatile building blocks like this compound is expected to increase, making it a valuable tool for researchers and professionals in the field of chemical synthesis and drug discovery.

Unlocking the Potential of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential applications of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (CAS No. 35042-99-0). This fluorinated ether presents a unique combination of properties that suggest its utility in diverse fields, including pharmaceuticals, materials science, and specialized solvents. This document outlines key research areas, summarizes known physical and chemical properties, and proposes experimental avenues to explore its full potential.

Core Properties and Data

This compound is a colorless liquid with a boiling point of approximately 76°C and a density of 1.48 g/mL.[1] Its fluorinated structure imparts high chemical and thermal stability, making it a robust candidate for applications requiring inertness and durability.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35042-99-0 | [1] |

| Molecular Formula | C4H4F6O | [1] |

| Molecular Weight | 182.07 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 76 °C | [1] |

| Density | 1.48 g/cm³ | [1] |

| Purity | ≥ 98% (GC) | [1] |

Potential Research Areas and Applications

The unique properties of this compound suggest several promising areas for research and development.

Advanced Drug Development and Formulation

The incorporation of fluorinated moieties, such as the difluoromethyl and tetrafluoropropyl groups, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2][3][4] The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups and as a lipophilic hydrogen bond donor, potentially improving drug-target interactions.[3][4]

Proposed Research:

-

Metabolic Stability Studies: Investigating the in vitro and in vivo metabolic fate of drug candidates modified with a 2,2,3,3-tetrafluoropropyl ether group.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of drugs containing this moiety.

-

Formulation Excipient: Assessing its potential as a stable, inert excipient in pharmaceutical formulations.

High-Performance Polymers and Materials Science

Fluoropolymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy.[1] The tetrafluoroethylene moiety, structurally similar to the tetrafluoropropyl group, is a key component in high-performance polymers.[5] this compound could serve as a monomer or a building block for the synthesis of novel fluorinated polymers with tailored properties.

Proposed Research:

-

Polymer Synthesis: Exploring the polymerization of monomers derived from this compound to create new poly(aryl ether)s or other fluoropolymers.[5]

-

Material Characterization: Evaluating the thermal, mechanical, and chemical resistance properties of these new polymers.

-

Surface Coatings: Investigating its use in developing hydrophobic and oleophobic surface coatings with high durability.

Specialized Fluorinated Solvents

Hydrofluoroethers (HFEs) are recognized for their use as specialized solvents due to their chemical inertness, low toxicity, and favorable environmental profiles.[6][7][8] They are often employed in precision cleaning, as heat transfer fluids, and as reaction media for sensitive chemical transformations.[7]

Proposed Research:

-

Solvent Properties: Characterizing the solvency power of this compound for a range of organic and inorganic compounds.

-

Reaction Medium Studies: Evaluating its performance as a solvent in organic synthesis, particularly for reactions involving fluorinated reagents or products.

-

Azeotropic Mixtures: Investigating the formation of azeotropes with other solvents to create specialized cleaning or refrigerant blends.

Inhalation Anesthetics

Many modern inhalation anesthetics are fluorinated ethers, valued for their non-flammability, metabolic stability, and favorable pharmacokinetic profiles that allow for rapid induction and recovery.[9][10] The structural features of this compound are consistent with those of known anesthetic agents.

Proposed Research:

-

Anesthetic Potency: Determining the minimum alveolar concentration (MAC) in animal models to assess its anesthetic potency.

-

Pharmacological Profiling: Evaluating its effects on the central nervous and cardiovascular systems.

-

Metabolism and Toxicity: Investigating its biotransformation and potential for producing toxic metabolites.

Experimental Protocols: A Generalized Approach

Synthesis via Williamson Ether Synthesis

A plausible synthetic route to this compound is the Williamson ether synthesis, a robust method for forming ethers.[11]

Reaction Scheme:

CHF₂-X + HO-CH₂-(CF₂)₂-CHF₂ → CHF₂-O-CH₂-(CF₂)₂-CHF₂ + HX (where X is a suitable leaving group, e.g., Br, I, OTs)

Generalized Protocol:

-

To a solution of 2,2,3,3-tetrafluoropropanol in a suitable aprotic polar solvent (e.g., DMF, THF), add a strong base (e.g., NaH, KOtBu) at 0°C to form the corresponding alkoxide.

-

Slowly add a difluoromethyl halide (e.g., dibromodifluoromethane or a similar difluoromethylating agent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by GC-MS or ¹⁹F NMR.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Evaluation as a Solvent in a Representative Organic Reaction

To assess its utility as a reaction solvent, a well-characterized reaction with clear success metrics should be employed.

Generalized Protocol (for a nucleophilic substitution reaction):

-

Set up two parallel reactions. In one vessel, dissolve the starting materials (e.g., an alkyl halide and a nucleophile) in this compound. In the second vessel, use a standard solvent (e.g., THF, acetonitrile) as a control.

-

Maintain both reactions at the same temperature and stir for a set period.

-

Take aliquots at regular intervals and analyze by a suitable method (e.g., GC, HPLC, NMR) to determine the reaction kinetics and conversion.

-

After the reaction is complete, isolate the product from both reaction mixtures and compare the yields and purity.

Proposed Research and Development Workflow

The following diagram illustrates a logical workflow for a comprehensive investigation into the potential of this compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its inherent properties, derived from its unique fluorinated structure, suggest a wide range of potential applications. This guide provides a foundational framework for initiating research into this versatile compound. Further investigation is warranted to fully elucidate its capabilities and unlock its potential for innovation across multiple scientific and industrial sectors.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labinsights.nl [labinsights.nl]

- 7. ecolink.com [ecolink.com]

- 8. Hydrofluoroether (HFE) Chemical - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]

- 9. Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology [ouci.dntb.gov.ua]

- 10. Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

Commercial Suppliers of Difluoromethyl 2,2,3,3-tetrafluoropropyl Ether: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is paramount to the success of experimental work. This in-depth technical guide provides an overview of commercial suppliers for Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (CAS No. 35042-99-0), a fluorinated compound of increasing interest in organic synthesis, materials science, and pharmaceutical development.

This guide summarizes key quantitative data from various suppliers, outlines a representative experimental protocol for its application in difluoromethylation reactions, and provides visualizations to clarify experimental workflows.

Supplier and Product Specifications

This compound is available from several chemical suppliers, primarily for research and development purposes. The following tables provide a comparative summary of the product specifications and physical properties available from prominent vendors.

| Supplier | Product Number | Purity Specification | CAS Number |

| TCI America | D4472 | >98.0% (GC) | 35042-99-0 |

| Chem-Impex | 46353 | ≥ 98% (GC)[1] | 35042-99-0[1] |

| Santa Cruz Biotechnology | sc-300456 | - | 35042-99-0[2] |

| Sigma-Aldrich (Merck) | - | - | 35042-99-0 |

| SynQuest Laboratories | 2107-3-X3 | - | 35042-99-0 |

Note: Purity and product numbers for all suppliers may vary by lot and may be available in their respective catalogs or upon request.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound as reported by various suppliers. Consistent data across suppliers provides confidence in the compound's identity and general characteristics.

| Property | Value | Source |

| Molecular Formula | C₄H₄F₆O | Chem-Impex[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 182.07 g/mol | Chem-Impex[1] |

| 182.06 g/mol | Santa Cruz Biotechnology[2] | |

| Appearance | Colorless to almost colorless clear liquid | Chem-Impex[1] |

| Density | 1.48 g/cm³ | Chem-Impex[1] |

| Boiling Point | 76 °C | Chem-Impex[1] |

Applications in Research and Development

This compound is a versatile compound with several applications in scientific research, primarily leveraging its unique fluorinated structure.[1] Its utility spans across various fields:

-

Organic Synthesis: It serves as a valuable building block in the synthesis of more complex fluorinated molecules.[1] The introduction of the difluoromethyl ether moiety can significantly alter the physicochemical properties of a molecule.

-

Pharmaceutical and Agrochemical Development: The presence of fluorinated groups can enhance the metabolic stability, bioavailability, and efficacy of active compounds.[1] This makes it a compound of interest for medicinal and agricultural chemists.

-

Materials Science: It is utilized in the development of advanced materials, including specialty polymers and coatings, where properties like chemical resistance and thermal stability are crucial.[1]

-

Fluorinated Solvents: Its properties make it a candidate for use as a specialized solvent in certain chemical reactions, particularly those involving other fluorinated compounds.[1]

Representative Experimental Protocol: Aryl Difluoromethylation

Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol using a difluoromethylating agent.

Materials:

-

Aryl phenol substrate

-

Difluoromethylating agent (e.g., a reagent that can generate a difluoromethyl cation or equivalent)

-

Base (e.g., Potassium Hydroxide)

-

Solvent (e.g., Acetonitrile)

-

Water

-

Internal standard for NMR analysis (e.g., trifluorotoluene)

-

Standard laboratory glassware and magnetic stirrer

-

Analytical equipment (NMR spectrometer)

Procedure:

-

Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl phenol (0.5 mmol), the chosen solvent (e.g., 2.0 mL of MeCN), and an aqueous solution of the base (e.g., 2.0 mL of 1.0 M KOH).

-

Addition of Reagent: While stirring vigorously at room temperature, add the difluoromethylating agent (1.0 mmol) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by taking aliquots for NMR analysis.

-

Workup: Once the reaction is deemed complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography to yield the pure aryl difluoromethyl ether.

-

Analysis: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F NMR) and mass spectrometry.

Visualizing the Workflow

A generalized experimental workflow for the synthesis of an aryl difluoromethyl ether can be visualized to better understand the sequence of operations.

This guide provides a foundational understanding for researchers interested in utilizing this compound. For specific applications and detailed impurity profiles, it is recommended to contact the suppliers directly and consult their lot-specific certificates of analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Polymers Utilizing Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of novel fluorinated polymers derived from Difluoromethyl 2,2,3,3-tetrafluoropropyl ether. While this saturated ether is not directly polymerizable via standard addition polymerization techniques, it serves as an excellent fluorinated building block. This document outlines a proposed synthetic pathway to convert this compound into a polymerizable vinyl ether monomer, followed by detailed protocols for its subsequent cationic and free-radical polymerization. The protocols are based on established methods for analogous fluorinated monomers. Expected polymer properties and characterization data are presented in tabular format to guide researchers in this novel application.

Introduction to Fluorinated Polymers from Ether-Based Monomers

Fluorinated polymers are a critical class of materials known for their exceptional properties, including high thermal stability, chemical inertness, hydrophobicity, and low dielectric constants.[1][2] These characteristics make them invaluable in advanced applications ranging from high-performance coatings and membranes to specialized materials in the electronics and biomedical fields.[3]

The incorporation of ether linkages into fluoropolymer backbones can enhance flexibility and processability.[4] this compound is a valuable starting material due to its high fluorine content and the stability imparted by the fluorinated alkyl groups.[3] This document provides a theoretical yet practical framework for its use in creating novel fluorinated polymers.

Proposed Synthesis of a Polymerizable Monomer

To be utilized in polymer synthesis, the inert this compound must first be functionalized with a polymerizable group. A common and effective strategy for ethers is the introduction of a vinyl ether moiety. The proposed synthetic route involves a two-step process: dehydrofluorination to create a terminal alkene, followed by reaction to form the vinyl ether.

Logical Workflow for Monomer Synthesis

Caption: Proposed two-step synthesis of a vinyl ether monomer.

Polymerization Protocols

Once the vinyl ether monomer is synthesized, it can be polymerized through various mechanisms. Cationic and free-radical polymerizations are common and effective methods for fluorinated vinyl ethers.

Protocol 1: Photocontrolled Cationic Polymerization

Photocontrolled cationic polymerization offers excellent temporal control over chain growth, enabling the synthesis of well-defined polymers with controlled molecular weights.[1][5] This method is particularly suitable for electron-rich monomers like vinyl ethers.

Experimental Workflow for Cationic Polymerization

Caption: Workflow for photocontrolled cationic polymerization.

Detailed Methodology:

-

Materials:

-

Monomer: 2,2,3,3-Tetrafluoropropyl Vinyl Ether

-

Photocatalyst: Bisphosphonium salt (e.g., as described in related literature[1])

-

Initiator: A suitable chain transfer agent for RAFT polymerization (if applicable) or a cationic initiator.

-

Solvent: Dichloromethane (DCM), dried over CaH₂.

-

-

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, combine the monomer, photocatalyst, and initiator in the desired molar ratios in dry DCM.

-